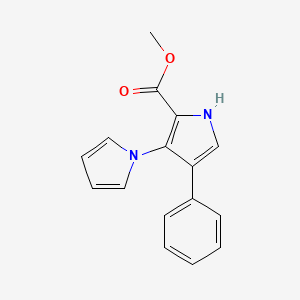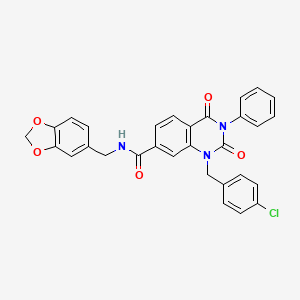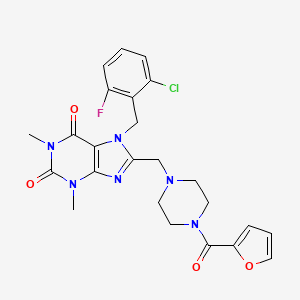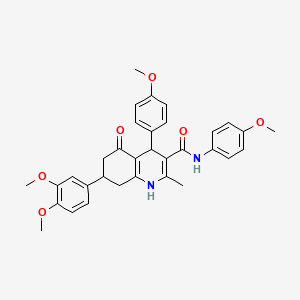![molecular formula C16H18N4S B11434532 4-(Cyclohexylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11434532.png)
4-(Cyclohexylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(Cyclohexylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline with cyclohexylthiol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(Cyclohexylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The anticancer activity of 4-(Cyclohexylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is primarily attributed to its inhibition of VEGFR-2. By blocking this receptor, the compound effectively suppresses tumor growth and angiogenesis. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
Similar compounds in the triazoloquinoxaline family include:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: Exhibits DNA intercalation properties and has been studied for its anticancer potential.
4-(Cyclohexylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline stands out due to its potent VEGFR-2 inhibitory activity, making it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C16H18N4S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-cyclohexylsulfanyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C16H18N4S/c1-11-18-19-15-16(21-12-7-3-2-4-8-12)17-13-9-5-6-10-14(13)20(11)15/h5-6,9-10,12H,2-4,7-8H2,1H3 |
InChI Key |
IFCMTQCHWSGTTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide](/img/structure/B11434452.png)
![5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11434469.png)
![2-{6-Bromo-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11434478.png)
![7-[2-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11434479.png)
![2-(4-chlorophenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434485.png)



![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/structure/B11434497.png)
![6-chloro-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434501.png)
![methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B11434504.png)
![3-ethyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B11434505.png)
![9-(3-chloro-4-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11434510.png)

